Cas no 2171830-75-2 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxypropanoic acid)
2171830-75-2 structure
Product Name:3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxypropanoic acid
CAS-nummer:2171830-75-2
MF:C25H30N2O6
MW:454.515507221222
CID:5966801
PubChem ID:165539066
Update Time:2025-11-06
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxypropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxypropanoic acid
- EN300-1520426
- 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid
- 2171830-75-2
-
- Inchi: 1S/C25H30N2O6/c1-16(13-23(28)27-14-22(32-2)24(29)30)11-12-26-25(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)
- InChI-sleutel: ZEHJWGMXLXFAAH-UHFFFAOYSA-N
- LACHT: O(C(NCCC(C)CC(NCC(C(=O)O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 454.21038668g/mol
- Monoisotopische massa: 454.21038668g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 12
- Complexiteit: 649
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 114Ų
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxypropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1520426-0.05g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid |
2171830-75-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1520426-0.1g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid |
2171830-75-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1520426-0.25g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid |
2171830-75-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1520426-0.5g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid |
2171830-75-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1520426-1.0g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid |
2171830-75-2 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1520426-2.5g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid |
2171830-75-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1520426-5.0g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid |
2171830-75-2 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1520426-10.0g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid |
2171830-75-2 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1520426-50mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid |
2171830-75-2 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1520426-100mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxypropanoic acid |
2171830-75-2 | 100mg |
$2963.0 | 2023-09-26 |
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxypropanoic acid Gerelateerde literatuur
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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